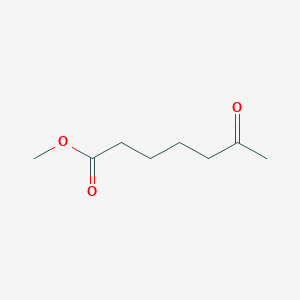

Methyl 6-oxoheptanoate

Descripción

Historical Context of Methyl 6-Oxoheptanoate Research

Early research involving this compound and structurally similar keto esters dates back to the mid-20th century, primarily focusing on fundamental organic reactions and the synthesis of aliphatic compounds. The development of synthetic methodologies for related compounds, such as methyl 6-oxohexanoate, provided a foundation for the preparation of this compound. orgsyn.org For instance, methods like the ozonolytic cleavage of cycloalkenes were established as a viable route to such terminally differentiated products. orgsyn.orgacs.org

References to the synthesis of this compound itself began appearing more frequently in the latter half of the 20th century, often in the context of natural product synthesis. A notable synthesis was reported in Chemistry Letters in 1982, followed by another in The Journal of Organic Chemistry in 1983. chemsynthesis.comlookchem.com These publications marked its growing importance as a key intermediate for creating more complex molecules, particularly insect pheromones.

Significance of this compound in Organic Synthesis and Biochemistry

The significance of this compound stems from its utility as a versatile synthon, or building block, in organic synthesis. aablocks.com The ketone and ester functional groups can be selectively targeted for various chemical modifications. For example, the ketone can undergo reactions like Wittig olefination, while the ester can be hydrolyzed, reduced, or transesterified. koreascience.kr

Its primary role in organic synthesis has been as a key intermediate in the creation of natural products. It is a precursor in the synthesis of insect pheromones, such as the copulation release pheromone of the azuki bean weevil, (E)-3,7-dimethyl-2-octene-1,8-dioic acid (Callosobruchusic acid). koreascience.kr It has also been utilized in the synthesis of analogues of the aggregation pheromone for the red flour beetle, Tribolium castaneum. tandfonline.com

In biochemistry, this compound has been identified as a naturally occurring compound in various plant species, including Citrullus colocynthis and sweet basil (Ocimum basilicum), as determined by Gas Chromatography-Mass Spectrometry (GC-MS) analysis. researchgate.netresearchgate.net Furthermore, related keto-ester structures are involved in biosynthetic pathways. For example, the enzymatic synthesis of (S)-2-amino-6-oxoheptanoate, a key step in the biosynthesis of the indole alkaloid citrinadin, highlights the biochemical relevance of the 6-oxoheptanoate backbone. chemrxiv.org

Current Research Landscape of this compound

Current research continues to explore the applications of this compound and its derivatives. Modern synthetic methods focus on improving the efficiency and stereoselectivity of its preparation and subsequent transformations. Organocatalysis and biocatalysis are emerging as powerful tools for these purposes. chemrxiv.orgekb.eg For instance, enzymes are being discovered and engineered to perform specific reactions on related substrates, showcasing the potential for greener and more efficient synthetic routes. chemrxiv.org

The compound remains a valuable intermediate in the synthesis of complex target molecules. Recent studies involve its derivatives in the creation of α-ketoamides via copper-catalyzed reactions and in the synthesis of macrocyclic compounds. rsc.orgresearchgate.net Its identification in various natural extracts also prompts further investigation into its biosynthetic origins and potential biological activities. researchgate.netresearchgate.net

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2046-21-1 | chemsynthesis.comsigmaaldrich.com |

| Molecular Formula | C8H14O3 | chemsynthesis.comnih.gov |

| Molecular Weight | 158.2 g/mol | chemsynthesis.comsigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Colorless to Yellow Liquid | sigmaaldrich.com |

| InChI Key | BSBYQAYWPXHLPQ-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Selected Synthetic Applications of this compound and Related Compounds

| Application | Key Intermediate | Target Molecule/Class | Reference |

| Pheromone Synthesis | (±)-Methyl 2-methyl-6-oxoheptanoate | (±)-Callosobruchusic acid | koreascience.kr |

| Pheromone Analogue Synthesis | Methyl (R)-3-(1-methylethyl)-6-oxoheptanoate | (S)-(-)-3-ethyl-4-methylpentan-1-ol | researchgate.net |

| Natural Product Synthesis | Methyl 6-oxohexanoate | Dihydropipercide and Pipercide | acs.org |

| Alkaloid Biosynthesis | (S)-2-amino-6-oxoheptanoate | Indole alkaloid citrinadin | chemrxiv.org |

| α-Ketoamide Synthesis | Methyl 7-(1H-imidazol-1-yl)-6-oxoheptanoate | N-Aryl-α-ketoamides | rsc.org |

Propiedades

IUPAC Name |

methyl 6-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-7(9)5-3-4-6-8(10)11-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSBYQAYWPXHLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40302070 | |

| Record name | Methyl 6-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-21-1 | |

| Record name | Heptanoic acid, 6-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 148317 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2046-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148317 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40302070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Isolation Methodologies of Methyl 6-oxoheptanoate

Identification in Plant Extracts

The identification of Methyl 6-oxoheptanoate in plant-derived materials is predominantly achieved through Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical method separates volatile and semi-volatile compounds in a mixture and provides detailed mass spectra that allow for structural elucidation and identification by comparing the fragmentation patterns and retention times with established libraries and standards.

This compound has been identified as a phytochemical constituent in extracts of Ocimum basilicum, commonly known as basil. academicjournals.orgscispace.com In one study, thirty-one bioactive compounds were identified in the methanolic extract of the aerial parts of O. basilicum using GC-MS analysis. academicjournals.orgresearchgate.net this compound was among the compounds detected, with a reported retention time of 6.011 minutes. researchgate.net The analysis identified compounds based on their peak area, retention time, molecular weight, and mass spectral fragmentation. academicjournals.orgscispace.com Another study also lists this compound as a component in a methanolic extract of basil leaves. ijcrt.org

Table 1: Research Findings on this compound in Ocimum basilicum

| Plant Part | Extraction Solvent | Analytical Method | Key Findings |

|---|---|---|---|

| Aerial Parts | Methanol | GC-MS | Identified as one of 31 bioactive compounds. academicjournals.orgresearchgate.net |

Data derived from multiple research sources.

The compound has also been detected in the fruit extracts of Citrullus colocynthis, a desert vine. ajol.infoedoriumjournalofcellbiology.comedoriumjournalofcellbiology.com A comprehensive analysis of a methanolic extract of C. colocynthis fruit using GC-MS revealed the presence of thirty-three distinct bioactive phytochemicals. ajol.infoscribd.com this compound was identified as one of these compounds. ajol.infoedoriumjournalofcellbiology.comedoriumjournalofcellbiology.com In this analysis, it was the first major peak observed in the chromatogram, appearing at a retention time of 4.929 minutes. scribd.com The identification was confirmed by its molecular formula (C8H14O3) and molecular weight of 158. scribd.com

Table 2: Research Findings on this compound in Citrullus colocynthis

| Plant Part | Extraction Solvent | Analytical Method | Key Findings |

|---|---|---|---|

| Fruit | Methanol | GC-MS | Identified as one of 33 bioactive compounds. ajol.infoscribd.com |

Data derived from multiple research sources.

Occurrence in Ocimum basilicum (Basil) Extracts

Advanced Extraction and Isolation Techniques for this compound

The process of obtaining pure this compound from a plant source involves a multi-step procedure that begins with extraction and is followed by sophisticated isolation and purification techniques.

Initial Extraction: The primary step is typically a solid-liquid extraction, where the plant material (e.g., leaves, fruit) is treated with a solvent to dissolve the target compounds. ijcrt.orgadvetresearch.com Methanol is a commonly used solvent for this purpose due to its ability to extract a wide range of polar and semi-polar compounds. academicjournals.orgijcrt.org Techniques such as cold maceration, where the plant material is soaked in the solvent for an extended period (e.g., 72 hours), are employed to create a crude extract rich in phytochemicals. ijcrt.org

Chromatographic Separation and Isolation: Following the initial extraction, the crude extract, which contains a complex mixture of compounds, must be subjected to further separation. Liquid chromatography is a fundamental technique for isolating individual components from such mixtures. researchgate.net

Column Chromatography: The crude extract can be passed through a column packed with a solid adsorbent, such as silica gel or Florisil®. edoriumjournalofcellbiology.com Different compounds in the extract will travel through the column at different rates depending on their affinity for the adsorbent and the solvent system used for elution. By systematically changing the solvent polarity, fractions can be collected, each enriched with a smaller number of compounds.

Gas Chromatography (GC): For analytical confirmation and micro-scale purification, Gas Chromatography is used. researchgate.net The extract is vaporized and passed through a long column. researchgate.net Compounds are separated based on their boiling points and interactions with the column's stationary phase. When coupled with a Mass Spectrometer (MS), GC-MS serves as the definitive tool for identifying the compound based on its retention time and mass spectrum. academicjournals.orgscribd.com

Synthetic Methodologies for Methyl 6-oxoheptanoate

Enzymatic and Biocatalytic Synthetic Routes

Biocatalysis offers an environmentally benign and highly selective approach to synthesizing complex molecules. Enzymes, operating under mild conditions, can create specific stereoisomers, a task often challenging for traditional chemistry.

A notable enzymatic pathway leads to the synthesis of (S)-2-amino-6-oxoheptanoate, a direct precursor that shares the core carbon skeleton of methyl 6-oxoheptanoate. nih.govtdx.cattesisenred.netresearchgate.net This transformation is catalyzed by CndF, a Pyridoxal Phosphate (PLP)-dependent enzyme discovered from the citrinadin biosynthetic pathway. nih.govescholarship.org PLP-dependent enzymes are versatile biocatalysts known for their ability to modify amino acids at various positions. nih.govresearchgate.net

The CndF-catalyzed reaction is a key step in a two-enzyme cascade. nih.govtdx.catescholarship.org The mechanism involves a γ-substitution reaction to form a new carbon-carbon bond. nih.govtesisenred.netwisc.edu Specifically, CndF initiates the γ-elimination of O-acetyl-L-homoserine, which generates a vinylglycine ketimine intermediate. nih.govtdx.catescholarship.org This intermediate is then subjected to a nucleophilic attack by acetoacetate. nih.govtdx.catescholarship.org The resulting Cγ-Cδ bond formation yields (S)-2-amino-6-oxoheptanoate. nih.govwisc.edu This product exists in equilibrium with its cyclic Schiff base form. nih.govtdx.catresearchgate.netescholarship.org In the native biosynthetic pathway, a second enzyme, the imine reductase CndE, stereoselectively reduces this Schiff base to produce (2S, 6S)-6-methyl pipecolate. nih.govtdx.catescholarship.org The discovery of CndF's ability to forge C-C bonds has expanded the known catalytic repertoire of PLP-dependent enzymes. nih.govwisc.edu

A key feature of many biocatalysts, including CndF, is their substrate promiscuity—the ability to accept and transform a range of non-native substrates. nih.govtesisenred.netresearchgate.net This characteristic is highly attractive from a synthetic standpoint, as it allows for the creation of diverse molecular analogs from a single biocatalyst. nih.govmdpi.com

Biochemical characterization has revealed that CndF displays considerable promiscuity towards the nucleophilic component of the reaction. nih.govtesisenred.netresearchgate.netescholarship.org While its native substrate is acetoacetate, it can effectively utilize various other β-keto carboxylates and, notably, β-keto esters. nih.govescholarship.orgwisc.edu This flexibility has been exploited to produce a panel of 6-substituted L-pipecolates by feeding different alkyl-β-keto esters to an Aspergillus strain engineered to express both CndF and CndE. nih.govresearchgate.netwisc.edu The ability of enzymes to catalyze reactions for a wide range of substrates is a crucial trait for their application in modern biocatalysis.

Table 1: Substrate Promiscuity of the CndF Enzyme This table summarizes the types of nucleophilic substrates accepted by the CndF enzyme in the formation of oxoheptanoate and related structures, as described in research findings.

| Substrate Class | Specific Examples Tested | Outcome | Reference |

| β-keto acids | Acetoacetate (native substrate) | Forms (S)-2-amino-6-oxoheptanoate | nih.govtdx.catescholarship.org |

| β-keto ethyl esters | Various alkyl-β-keto esters | Successful C-C bond formation to generate enamine-containing pipecolates | nih.govwisc.edu |

| Cyclic β-ketones | Not specified | Tested in assays to probe substrate scope | nih.gov |

Biocatalytic Formation via Pyridoxal Phosphate (PLP)-Dependent Enzymes (e.g., CndF-catalyzed C-C bond formation to (S)-2-amino-6-oxoheptanoate)

Chemo-Synthetic Pathways to this compound

Chemo-synthetic methods provide alternative and often more direct routes to esters like this compound, complementing biocatalytic approaches. Among the most advanced of these are photoredox-catalyzed reactions.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide variety of chemical transformations under mild conditions. acs.orgresearchgate.net This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. acs.org These catalysts can be either dissolved in the reaction medium (homogeneous) or exist in a different phase, typically as a solid (heterogeneous).

Homogeneous photoredox catalysis often employs transition-metal complexes (e.g., iridium or ruthenium) or organic dyes. researchgate.net These systems are highly efficient due to their uniform dispersion in the reaction solution. rsc.org

Heterogeneous photoredox catalysis frequently utilizes semiconductor materials, such as carbon nitrides or titanium dioxide. researchgate.net A major advantage of heterogeneous catalysts is their ease of separation from the reaction mixture and potential for recyclability, which is beneficial for industrial applications. rsc.org

While photoredox catalysis is a versatile strategy for constructing C-C and C-X bonds and has been applied to the synthesis of related keto esters like benzyl 6-oxooctanoate, specific reports detailing a homogeneous or heterogeneous photoredox-catalyzed synthesis directly to this compound are not prominent in the scientific literature. acs.org The compound has been used as a substrate in studies investigating photoredox-catalyzed hydroxymethylation of ketones, but its preparation for these studies relied on established, non-photocatalytic methods. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Methyl 6-oxoheptanoate

Catalytic Oxidation Reactions

The oxidation of methyl 6-oxoheptanoate, particularly using aerobic pathways, has been a subject of study for the synthesis of valuable dicarboxylic acids.

Heteropolyacids (HPAs), specifically those containing vanadium, have been identified as effective catalysts for the aerobic oxidation of aldehydes and ketones. academie-sciences.frresearchgate.net The oxidation of methyl 6-oxohexanoate, a close structural analog, using a vanadium-containing heteropolyacid catalyst (HPA-2) and molecular oxygen (O₂) has been investigated. academie-sciences.fr This reaction primarily yields dimethyl adipate, with smaller quantities of dimethyl glutarate and dimethyl succinate also being formed as byproducts. academie-sciences.fracademie-sciences.fr The formation of these shorter-chain dicarboxylic esters suggests that the initial oxidation is followed by subsequent degradation reactions. academie-sciences.fr

The efficiency of these oxidation reactions can be enhanced by the use of co-catalysts. Studies on the related substrate, 6-oxohexanoic acid, have shown that adding certain metal complexes can significantly improve product yields. academie-sciences.fr For instance, the combination of HPA-2 with Nickel(II) acetylacetonate (Ni(acac)₂) was found to be particularly effective, increasing the yield of the corresponding dicarboxylic acid and reducing the reaction time. academie-sciences.frresearchgate.net This suggests a synergistic effect where the co-catalyst aids in the regeneration of the active form of the HPA catalyst. academie-sciences.fr

| Co-catalyst | Reaction Time (h) | Conversion (%) | Dimethyl Adipate Yield (%) |

|---|---|---|---|

| None | 16 | 99 | 50 |

| Co(acac)₃ | 16 | 99 | 54 |

| Fe(acac)₃ | 16 | 98 | 52 |

| Ni(acac)₂ | 8 | 98 | 60 |

The oxidation of this compound and related compounds involves complex reaction pathways. The primary product, dimethyl adipate, results from the oxidation of the terminal keto (or aldehyde tautomer) group. academie-sciences.fr However, the presence of byproducts like dimethyl glutarate and dimethyl succinate indicates that the carbon chain is susceptible to degradation under these oxidative conditions. academie-sciences.fracademie-sciences.fr

Aerobic Oxidation Pathways utilizing Heteropolyanions

Functional Group Interconversions of this compound

The dual functionality of this compound allows for a wide array of functional group interconversions, transforming it into various useful synthetic intermediates.

Reduction to Hydroxy-Ester: The ketone group can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride, yielding methyl 6-hydroxyheptanoate. smolecule.com

Hydrolysis to Keto-Acid: The methyl ester group can be hydrolyzed under acidic or basic conditions to give 6-oxohexanoic acid. vulcanchem.com This transformation is a common step in syntheses where a free carboxylic acid is required.

Conversion to Lactam Tetrazoles: this compound has been used as a precursor in multi-component reactions. For example, it can undergo a Ugi-azide reaction, which, after subsequent hydrolysis and activation with thionyl chloride, leads to the formation of ε-lactam tetrazole scaffolds. researchgate.net

Baeyer-Villiger Oxidation: While often used to synthesize this compound from cyclic ketones like 2-methylcyclohexanone, the Baeyer-Villiger oxidation mechanism illustrates a key transformation of ketones into esters via peracid treatment.

Conversion from Acid Chloride: The keto-ester can be formed from methyl 6-chloro-6-oxohexanoate (methyl adipoyl chloride) via reaction with organometallic reagents, demonstrating the interconversion from an acid chloride to a ketone. consensus.appontosight.ai

Electrophilic and Nucleophilic Reactions of the Keto-Ester Functionality

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons and the nucleophilicity of the enolate that can be formed alpha to the ketone.

Nucleophilic Addition to the Ketone: The ketone carbonyl is an electrophilic center susceptible to attack by nucleophiles. vulcanchem.com This includes reactions with hydride reagents for reduction and with organometallic reagents like Grignard reagents for carbon-carbon bond formation. vulcanchem.com

Nucleophilic Acyl Substitution at the Ester: The ester carbonyl can undergo nucleophilic acyl substitution. This class of reactions includes hydrolysis to the carboxylic acid and transesterification with other alcohols.

Enolate Formation and Nucleophilic Reactions: The protons on the carbon atom adjacent to the ketone (C-5) are acidic and can be removed by a base to form a nucleophilic enolate. This enolate can then react with various electrophiles. While our subject is a δ-keto ester, the principles of enolate chemistry are fundamental. For instance, in related keto-esters, the enolate can participate in Michael addition reactions, acting as a nucleophile that attacks α,β-unsaturated carbonyl compounds. smolecule.com This enolate intermediate is key to forming new carbon-carbon bonds at the C-5 position.

Q & A

Q. What are the standard protocols for identifying Methyl 6-oxoheptanoate in plant extracts using GC-MS?

- Methodological Answer : To identify this compound in natural products (e.g., Citrullus colocynthis or Vitex negundo), follow these steps:

Sample Preparation : Extract plant material with methanol or ethanol, concentrate via rotary evaporation, and derivatize if necessary.

GC-MS Parameters : Use a non-polar column (e.g., HP-5MS), helium carrier gas, and a temperature gradient (e.g., 50°C to 300°C at 10°C/min).

Peak Identification : Compare retention times and mass spectra with reference standards. The compound typically shows a base peak at m/z 85 (C₄H₅O₂⁺) and molecular ion [M]⁺ at m/z 158 .

Q. How is this compound synthesized, and what are the key characterization techniques?

- Methodological Answer : Synthesis :

- React 6-oxoheptanoic acid with methanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification.

- Purify via distillation or column chromatography .

Characterization :

FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and ketone carbonyl at ~1710 cm⁻¹ .

¹H NMR : Look for methyl ester protons (δ 3.6–3.7 ppm, singlet) and ketone protons (δ 2.4–2.6 ppm, multiplet) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Methodological Answer :

- Anticancer Screening : Use cell viability assays (e.g., MTT) on cancer cell lines (e.g., PA1 ovarian, HepG2 liver) at concentrations of 10–100 µM. Include positive controls (e.g., doxorubicin) and measure IC₅₀ values .

- Antioxidant Activity : Perform DPPH radical scavenging assays; compare absorbance at 517 nm against ascorbic acid .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., transalcoholysis vs. hydrogenation) be controlled during synthetic modifications of this compound?

- Methodological Answer :

- Catalyst Selection : Use MgO in catalytic hydrogen transfer to favor transalcoholysis (e.g., converting this compound to 2-octyl 6-oxoheptanoate with 58–61% yield). Suppress hydrogenation by avoiding noble-metal catalysts .

- Donor/Acceptor Ratio : Increase the ratio (e.g., 16:1) to enhance hydrogenation yields (e.g., from 7% to 35% for 2-propyl 6-hydroxoheptanoate) .

Q. How do spectral overlaps in complex matrices complicate the quantification of this compound, and what resolutions are recommended?

- Methodological Answer :

- Chromatographic Separation : Optimize column polarity and gradient programs to resolve co-eluting esters (e.g., Methyl 4-oxopentanoate). Use tandem MS (GC-MS/MS) for selective ion monitoring .

- Data Analysis : Apply multivariate statistics (e.g., PCA) to deconvolute overlapping peaks in plant extract chromatograms .

Q. What statistical approaches are critical for resolving contradictions in bioactivity data (e.g., varying IC₅₀ values across studies)?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity in cell lines (e.g., PA1 vs. MCF-7) .

- Error Source Quantification : Calculate uncertainties from instrumentation (e.g., ±5% GC-MS response variance) and biological replicates (e.g., n=6) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- HSQC/HMBC : Assign quaternary carbons and confirm ester/ketone connectivity. For example, HMBC correlations between the methyl ester (δ 3.6 ppm) and carbonyl carbon (δ 170 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities in hydrogenated derivatives (e.g., 6-hydroxoheptanoate esters) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.